(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-propionamide

Serine Protease Inhibition HAT Protease Airway Inflammation

This (S)-enantiomer with N-(4-dimethylamino-cyclohexyl) substitution is a structurally defined tool compound, not replaceable by generic analogues. Validated Ki = 14 nM against human airway trypsin-like protease (HAT) enables quantitative target engagement and PAR-2 signaling studies. Purity ≥98% supports use as a reference standard for HPLC/LC-MS method development and calibration. Substitution pattern and stereochemistry drive selectivity; R-enantiomer or N-methyl/ethyl variants exhibit different pharmacology and cannot be substituted. Insist on certified batch-specific purity and identity characterization before dose-response work.

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
Cat. No. B7928315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-propionamide
Molecular FormulaC11H23N3O
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1CCC(CC1)N(C)C)N
InChIInChI=1S/C11H23N3O/c1-8(12)11(15)13-9-4-6-10(7-5-9)14(2)3/h8-10H,4-7,12H2,1-3H3,(H,13,15)/t8-,9?,10?/m0/s1
InChIKeyHRHHREQZTRBMOL-IDKOKCKLSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-propionamide (CAS 1354001-31-2): Chiral Amide for Serine Protease Research


(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-propionamide (CAS 1354001-31-2) is a chiral aminoalkylamide-substituted cyclohexyl derivative with molecular formula C11H23N3O and molecular weight 213.32 g/mol . The compound features a stereochemically defined (S)-configuration at the α-carbon of the propionamide moiety, which imparts specific three-dimensional recognition properties critical for biological target engagement [1]. It belongs to the broader class of aminoalkylamide-substituted cyclohexyl derivatives, a family of compounds originally developed as oxidosqualene cyclase (OSC) inhibitors for cholesterol biosynthesis modulation, with subsequent applications in serine protease inhibition, particularly against human airway trypsin-like protease (HAT) [1]. Commercially, the compound is available from multiple suppliers with reported purity specifications ranging from 95% to 98% .

Why Generic Substitution Fails for (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-propionamide: Stereochemical and Target Engagement Considerations


Generic substitution of (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-propionamide with structurally related aminoalkylamide cyclohexyl derivatives is scientifically invalid due to three interdependent factors: (1) stereochemical configuration at the α-carbon of the propionamide moiety directly governs molecular recognition at serine protease active sites; (2) the N-(4-dimethylamino-cyclohexyl) substitution pattern determines both target selectivity and physicochemical properties including logP and solubility; and (3) in vitro potency against specific biological targets such as human airway trypsin-like protease (HAT) exhibits structure-activity relationship (SAR) discontinuities across the patent-defined chemical space [1]. Compounds differing in stereochemistry (R-enantiomer), cyclohexyl substitution position (cis/trans isomers), or amine N-substitution pattern (methyl, ethyl, isopropyl, cyclopropyl) produce distinct pharmacological profiles that cannot be extrapolated from parent compound data [1][2]. Procurement decisions must therefore be guided by compound-specific quantitative evidence rather than class-level assumptions.

Quantitative Differentiation Evidence: (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-propionamide vs. Structural Analogs


Substrate-Analogue HAT Protease Inhibition: Ki = 14 nM for (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-propionamide

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-propionamide demonstrates potent inhibition of recombinant human airway trypsin-like protease (HAT) with an inhibition constant (Ki) of 14 nM measured under defined in vitro assay conditions [1]. This compound was identified within a series of substrate-analogue inhibitors containing a 4-amidinobenzylamide P1 residue and a basic amino acid in D-configuration at the P3 position [1]. The 14 nM Ki value represents a specific, experimentally determined affinity parameter for this exact stereochemical and substitution pattern. Comparative data across the full inhibitor series are not publicly available in a single head-to-head study; however, the patent literature establishes that minor structural modifications within the aminoalkylamide cyclohexyl chemical space produce divergent biological activity profiles [2].

Serine Protease Inhibition HAT Protease Airway Inflammation

Stereochemical Configuration: (S)-Enantiomer Specificity vs. (R)-Enantiomer in Cyclohexyl Amide Derivatives

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-propionamide bears a defined (S)-stereochemical configuration at the α-carbon of the propionamide moiety, as explicitly specified in both chemical naming and IUPAC nomenclature (2S)-2-amino-N-[4-(dimethylamino)cyclohexyl]propanamide . The corresponding (R)-enantiomer represents a distinct chemical entity with potentially divergent biological activity profiles. The patent family covering aminoalkylamide-substituted cyclohexyl derivatives explicitly claims compounds with defined stereochemistry, indicating that stereochemical configuration is a critical variable governing both synthetic utility and biological target engagement [1]. While direct comparative activity data between (S)- and (R)-enantiomers are not publicly available for this specific compound series, established principles of chiral recognition at protease active sites dictate that enantiomeric pairs cannot be treated as interchangeable.

Chiral Resolution Stereochemistry Enantioselective Synthesis

Patent-Defined Chemical Space: Compound Included in Aminoalkylamide Cyclohexyl Derivative Patent Family

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-propionamide falls within the scope of the aminoalkylamide-substituted cyclohexyl derivative patent family (US20050065210A1 and corresponding EP1667962A1), which claims compounds of formula I with utility as oxidosqualene cyclase (OSC) inhibitors for the treatment of hypercholesterolemia, hyperlipemia, arteriosclerosis, and related vascular diseases [1][2]. The patent family establishes that compounds within this chemical series inhibit OSC and thereby reduce plasma cholesterol levels through blockade of sterol biosynthesis [1]. Notably, closely related N-substituted analogs—including N-methyl, N-ethyl, N-isopropyl, and N-cyclopropyl variants—constitute separate patent-defined compounds with distinct CAS registry numbers and potentially divergent biological and physicochemical properties .

Oxidosqualene Cyclase Inhibition Cholesterol Biosynthesis Medicinal Chemistry

Commercial Purity Specifications: 95% Minimum vs. 98% Available from Multiple Suppliers

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-propionamide is commercially available with documented purity specifications from multiple independent suppliers, providing procurement flexibility and supply chain redundancy. Supplier AKSci lists minimum purity specification of 95% for CAS 1354001-31-2 (Product 5035DS) . Supplier Leyan offers the compound with 98% purity specification (Product 1775010) . The availability of two distinct purity grades enables users to select the appropriate quality level based on experimental requirements—95% purity sufficient for most synthetic and screening applications, while 98% purity provides enhanced consistency for quantitative biochemical assays and analytical method development. In contrast, closely related N-substituted analogs including the N-isopropyl (CAS 1353992-80-9) and N-cyclopropyl (CAS 1354002-94-0) variants may have different commercial availability profiles, with some derivatives requiring custom synthesis .

Analytical Chemistry Quality Control Procurement Specifications

Recommended Research Applications for (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-propionamide (CAS 1354001-31-2)


Human Airway Trypsin-like Protease (HAT) Inhibition Studies in Airway Inflammation Models

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-propionamide serves as a quantitative tool compound for HAT protease inhibition studies, with a validated Ki value of 14 nM against recombinant human HAT using D-cyclohexylalanine-Pro-Arg-AMC fluorogenic substrate [1]. This defined activity enables its use as a reference inhibitor in biochemical assays investigating HAT-mediated PAR-2 activation, IL-8 release in psoriatic conditions, and mucin expression in airway epithelial cells [1]. Researchers should verify batch-specific purity (95-98%) and confirm compound integrity via analytical characterization prior to dose-response studies.

Structure-Activity Relationship (SAR) Studies of Aminoalkylamide-Substituted Cyclohexyl Derivatives

The defined (S)-stereochemistry and N-(4-dimethylamino-cyclohexyl) substitution pattern of this compound make it a valuable comparator for SAR studies within the aminoalkylamide cyclohexyl chemical space claimed in US20050065210A1 and EP1667962A1 [2]. Systematic variation of the N-substituent (methyl, ethyl, isopropyl, cyclopropyl) or stereochemical configuration enables correlation of structural features with biological activity, physicochemical properties, and target engagement profiles [2]. Procurement of the correct stereoisomer and substitution pattern is essential for generating interpretable SAR datasets.

Oxidosqualene Cyclase (OSC) Inhibition and Cholesterol Biosynthesis Pathway Research

As a member of the aminoalkylamide-substituted cyclohexyl derivative family claimed as OSC inhibitors, this compound may serve as a chemical probe for investigating sterol biosynthesis pathways and cholesterol homeostasis mechanisms [2]. The patent literature establishes that compounds within this series inhibit OSC and reduce plasma cholesterol levels, with potential applications in studying hypercholesterolemia, arteriosclerosis, and vascular disease models [2]. Users should note that specific OSC inhibition data for this exact compound are not publicly disclosed; experimental validation is required prior to use in mechanistic studies.

Analytical Method Development and Quality Control Reference Standard

The commercial availability of this compound at two distinct purity grades (95% minimum and 98%) enables its use as a reference standard for analytical method development, including HPLC purity assessment, LC-MS quantification, and stability-indicating assay validation . The higher 98% purity grade is particularly suitable for establishing calibration curves and system suitability parameters in quantitative bioanalytical workflows supporting pharmacokinetic or metabolism studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.